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molecular formula C6H6BrN3O B112891 3-Amino-5-bromopyridine-2-carboxamide CAS No. 669066-89-1

3-Amino-5-bromopyridine-2-carboxamide

Cat. No. B112891
M. Wt: 216.04 g/mol
InChI Key: VKYMXWCCSJWUQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08975406B2

Procedure details

Nitrosonium tetrafluoroborate (300 mg, 2.58 mmol) was added to a suspension of 3-amino-5-bromopyridine-2-carboxamide (466 mg, 2.15 mmol) in DCM (30 mL) and the mixture stirred at room temperature for 16 h. The solvent was removed in vacuo and toluene (30 mL) was added and the mixture heated to reflux for 2 h. After cooling to room temperature the solvent was removed in vacuo and the crude slurried in DCM (10 mL), filtered, washed with DCM and dried in vacuo at 40° C. to give 3-fluoro-5-bromopyridine-2-carboxamide which was used directly without further purification.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
466 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][B-](F)(F)F.N#[O+].N[C:9]1[C:10]([C:16]([NH2:18])=[O:17])=[N:11][CH:12]=[C:13]([Br:15])[CH:14]=1>C(Cl)Cl>[F:1][C:9]1[C:10]([C:16]([NH2:18])=[O:17])=[N:11][CH:12]=[C:13]([Br:15])[CH:14]=1 |f:0.1|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
F[B-](F)(F)F.N#[O+]
Name
Quantity
466 mg
Type
reactant
Smiles
NC=1C(=NC=C(C1)Br)C(=O)N
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo and toluene (30 mL)
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature the solvent
CUSTOM
Type
CUSTOM
Details
was removed in vacuo
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with DCM
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 40° C.

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
FC=1C(=NC=C(C1)Br)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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